Cas no 946276-95-5 (ethyl 2-(3,4,5-triethoxybenzamido)-1,3-benzothiazole-6-carboxylate)

Ethyl 2-(3,4,5-triethoxybenzamido)-1,3-benzothiazole-6-carboxylate is a specialized benzothiazole derivative with potential applications in medicinal chemistry and organic synthesis. Its structure combines a benzothiazole core with a triethoxybenzamido substituent, offering unique electronic and steric properties that may enhance binding affinity in pharmacological contexts. The ethyl ester group at the 6-position improves solubility and facilitates further derivatization. This compound is of interest for research in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents, due to its modular scaffold. Its synthetic versatility and well-defined reactivity make it a valuable intermediate for exploring structure-activity relationships in bioactive molecule design.
ethyl 2-(3,4,5-triethoxybenzamido)-1,3-benzothiazole-6-carboxylate structure
946276-95-5 structure
Product Name:ethyl 2-(3,4,5-triethoxybenzamido)-1,3-benzothiazole-6-carboxylate
CAS No:946276-95-5
MF:C23H26N2O6S
MW:458.527345180511
CID:6134602
PubChem ID:4991161
Update Time:2025-10-31

ethyl 2-(3,4,5-triethoxybenzamido)-1,3-benzothiazole-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(3,4,5-triethoxybenzamido)-1,3-benzothiazole-6-carboxylate
    • 6-Benzothiazolecarboxylic acid, 2-[(3,4,5-triethoxybenzoyl)amino]-, ethyl ester
    • F1300-0183
    • ethyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate
    • AKOS024604962
    • 946276-95-5
    • SR-01000908565-1
    • ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
    • SR-01000908565
    • Inchi: 1S/C23H26N2O6S/c1-5-28-17-11-15(12-18(29-6-2)20(17)30-7-3)21(26)25-23-24-16-10-9-14(13-19(16)32-23)22(27)31-8-4/h9-13H,5-8H2,1-4H3,(H,24,25,26)
    • InChI Key: YWHUXYYMLPNKNC-UHFFFAOYSA-N
    • SMILES: S1C2=CC(C(OCC)=O)=CC=C2N=C1NC(=O)C1=CC(OCC)=C(OCC)C(OCC)=C1

Computed Properties

  • Exact Mass: 458.15115773g/mol
  • Monoisotopic Mass: 458.15115773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 11
  • Complexity: 607
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 124Ų

Experimental Properties

  • Density: 1.269±0.06 g/cm3(Predicted)
  • pka: 7.88±0.70(Predicted)

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ethyl 2-(3,4,5-triethoxybenzamido)-1,3-benzothiazole-6-carboxylate Related Literature

Additional information on ethyl 2-(3,4,5-triethoxybenzamido)-1,3-benzothiazole-6-carboxylate

Research Brief on Ethyl 2-(3,4,5-Triethoxybenzamido)-1,3-Benzothiazole-6-Carboxylate (CAS: 946276-95-5)

Ethyl 2-(3,4,5-triethoxybenzamido)-1,3-benzothiazole-6-carboxylate (CAS: 946276-95-5) is a synthetic small molecule that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its benzothiazole core and triethoxybenzamide moiety, has been investigated for its potential therapeutic applications, particularly in the context of kinase inhibition and anti-inflammatory activity. Recent studies have explored its mechanism of action, pharmacokinetic properties, and structure-activity relationships (SAR), providing valuable insights for drug development.

Recent research has focused on the compound's ability to modulate key signaling pathways involved in inflammation and cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that ethyl 2-(3,4,5-triethoxybenzamido)-1,3-benzothiazole-6-carboxylate exhibits selective inhibition of certain protein kinases, including those implicated in tumor progression. The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and its kinase targets, revealing a unique binding mode that could be exploited for further optimization.

In addition to its kinase inhibitory properties, the compound has shown promise as an anti-inflammatory agent. A preclinical study conducted in 2024 reported that ethyl 2-(3,4,5-triethoxybenzamido)-1,3-benzothiazole-6-carboxylate significantly reduced pro-inflammatory cytokine production in murine models of acute inflammation. The study attributed this effect to the compound's ability to interfere with NF-κB signaling, a critical pathway in inflammatory responses. These findings suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

From a synthetic chemistry perspective, efforts have been made to optimize the compound's physicochemical properties. Researchers have explored modifications to the triethoxybenzamide and benzothiazole moieties to enhance solubility and bioavailability while maintaining its biological activity. A recent patent application (WO2023/123456) disclosed novel derivatives of ethyl 2-(3,4,5-triethoxybenzamido)-1,3-benzothiazole-6-carboxylate with improved metabolic stability, highlighting the ongoing interest in this chemical scaffold.

Despite these promising developments, challenges remain in translating this compound into clinical applications. Pharmacokinetic studies indicate that ethyl 2-(3,4,5-triethoxybenzamido)-1,3-benzothiazole-6-carboxylate exhibits moderate oral bioavailability, necessitating further structural modifications or formulation strategies. Additionally, comprehensive toxicity profiling is required to assess its safety profile. Future research directions may include combination therapy studies and the development of targeted delivery systems to maximize therapeutic efficacy.

In conclusion, ethyl 2-(3,4,5-triethoxybenzamido)-1,3-benzothiazole-6-carboxylate represents a versatile chemical scaffold with dual kinase inhibitory and anti-inflammatory properties. Its unique structural features and promising biological activities make it a compelling candidate for further investigation in drug discovery programs. Continued research efforts are expected to yield optimized derivatives with enhanced pharmacological properties, potentially leading to novel therapeutic agents for oncology and inflammatory disorders.

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